

# **<sup>13</sup>C NMR chemical shifts for 1-iodo-2-methylpropane**

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## Compound of Interest

Compound Name: 1-iodo-2-methylpropane

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An In-depth Technical Guide to the <sup>13</sup>C NMR Chemical Shifts of **1-iodo-2-methylpropane**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a detailed analysis of the Carbon-13 Nuclear Magnetic Resonance (<sup>13</sup>C NMR) spectrum of **1-iodo-2-methylpropane**. The document includes tabulated chemical shift data, a comprehensive experimental protocol for data acquisition, and a visual representation of the molecular structure and its corresponding NMR signals to facilitate understanding and application in research and development.

## Introduction

**1-iodo-2-methylpropane**, also known as isobutyl iodide, is an alkyl halide of interest in synthetic organic chemistry. The structural elucidation and purity assessment of such compounds heavily rely on spectroscopic techniques, with <sup>13</sup>C NMR spectroscopy being a primary tool for determining the carbon framework. This guide focuses on the <sup>13</sup>C NMR chemical shifts of **1-iodo-2-methylpropane**, providing precise data for the scientific community.

The <sup>13</sup>C NMR spectrum of **1-iodo-2-methylpropane** is characterized by three distinct signals, corresponding to the three unique carbon environments within the molecule.<sup>[1]</sup> The symmetry

of the two methyl groups results in their chemical equivalence, thus they resonate at the same frequency.<sup>[1]</sup>

## 13C NMR Chemical Shift Data

The 13C NMR chemical shifts for **1-iodo-2-methylpropane** are summarized in the table below. The data is referenced to a tetramethylsilane (TMS) standard at 0.0 ppm.<sup>[1]</sup> The spectrum was recorded in deuterated chloroform (CDCl<sub>3</sub>), a common solvent for such analyses.<sup>[1]</sup>

Carbon Atom	Structure	Chemical Shift (δ) in ppm
C1 (-CH <sub>2</sub> I)	(CH <sub>3</sub> ) <sub>2</sub> CHCH <sub>2</sub> I	10.1
C2 (-CH)	(CH <sub>3</sub> ) <sub>2</sub> CHCH <sub>2</sub> I	30.5 <sup>[1]</sup>
C3, C4 (-CH <sub>3</sub> )	(CH <sub>3</sub> ) <sub>2</sub> CHCH <sub>2</sub> I	22.6 <sup>[1]</sup>

Note: The chemical shift for the C1 carbon was obtained from a predicted spectrum, as a precise experimental value was not readily available in the searched public-domain resources.

## Experimental Protocol

The following is a detailed methodology for the acquisition of a 13C NMR spectrum of **1-iodo-2-methylpropane**.

### 3.1. Sample Preparation

- Approximately 5-10 mg of purified **1-iodo-2-methylpropane** is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>).
- The solution is transferred to a 5 mm NMR tube.
- A small amount of tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0.0 ppm.<sup>[1]</sup>

### 3.2. NMR Spectrometer Parameters

- Spectrometer: A 300-600 MHz NMR Spectrometer is recommended.

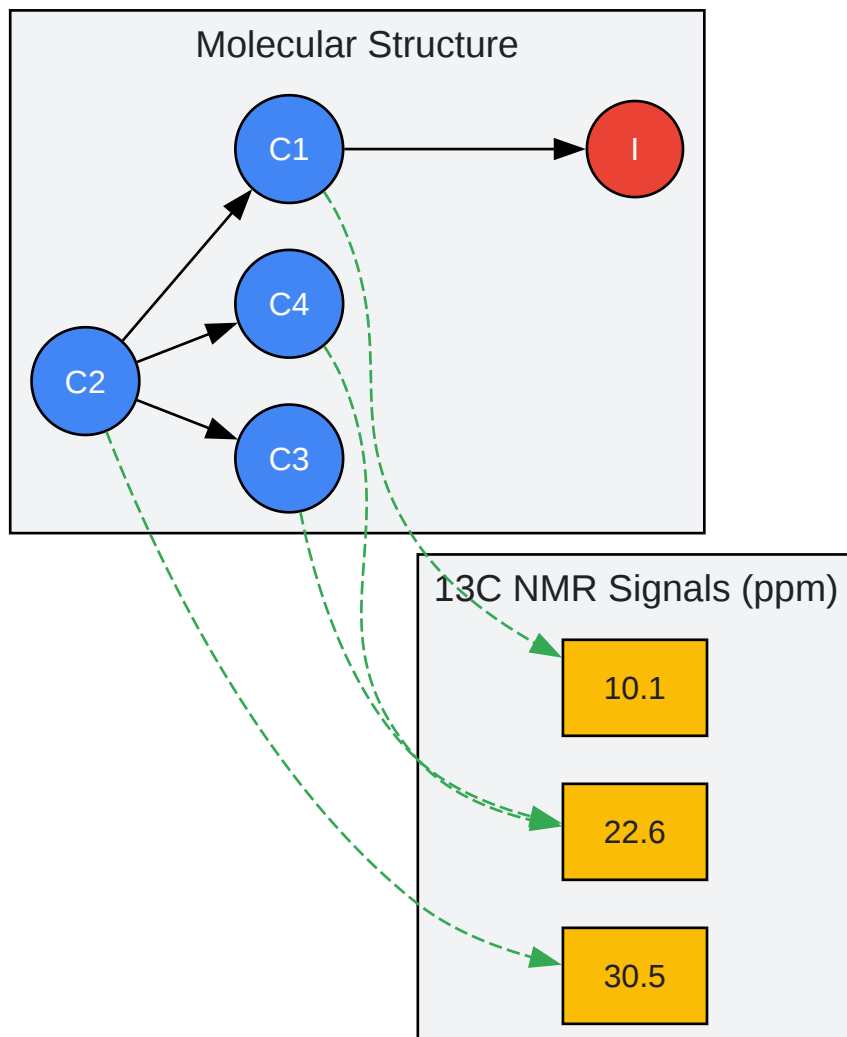
- Nucleus Observed:  $^{13}\text{C}$
- Solvent:  $\text{CDCl}_3$
- Spectral Width: 0-220 ppm
- Number of Scans: 1024-4096 scans are typically averaged to achieve an adequate signal-to-noise ratio, owing to the low natural abundance of  $^{13}\text{C}$ .
- Relaxation Delay: A relaxation delay of 2-10 seconds is employed between pulses to ensure full relaxation of the carbon nuclei.
- Decoupling: Proton broadband decoupling is utilized to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon environment.

### 3.3. Data Processing

- The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
- The spectrum is phased and baseline corrected.
- The chemical shifts are referenced to the TMS signal at 0.0 ppm.

## Visualization of Signal Assignments

The following diagram illustrates the relationship between the carbon atoms in **1-iodo-2-methylpropane** and their corresponding  $^{13}\text{C}$  NMR chemical shifts.

1-Iodo-2-methylpropane  $^{13}\text{C}$  NMR Correlation

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**Caption:** Correlation of **1-iodo-2-methylpropane** carbons to their  $^{13}\text{C}$  NMR signals.

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## References

- 1.  $^{13}\text{C}$  nmr spectrum of 1-iodo-2-methylpropane  $\text{C}_4\text{H}_9\text{I}$  ( $\text{CH}_3)_2\text{CHCH}_2\text{I}$  analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyl iodide C13  $^{13}\text{C}$  nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
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